molecular formula C12H6ClF3N2O4S B14234242 Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-3-cyano-6-methoxy-7-quinolinyl ester

Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-3-cyano-6-methoxy-7-quinolinyl ester

Cat. No.: B14234242
M. Wt: 366.70 g/mol
InChI Key: ZHLHPOYUBOWGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-3-cyano-6-methoxy-7-quinolinyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a quinoline ring substituted with methoxy, cyano, and chloro groups, as well as an ester linkage to methanesulfonic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-3-cyano-6-methoxy-7-quinolinyl ester typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo various substitution reactions to introduce the methoxy, cyano, and chloro groups. The final step involves esterification with methanesulfonic acid under controlled conditions, such as the presence of a dehydrating agent and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-3-cyano-6-methoxy-7-quinolinyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with the chloro group replaced by the nucleophile.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carbonyl derivatives of the original compound.

Scientific Research Applications

Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-3-cyano-6-methoxy-7-quinolinyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-3-cyano-6-methoxy-7-quinolinyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano and chloro groups play a crucial role in its binding affinity and specificity. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid, 1,1,1-trifluoro-, 4-chloro-3-cyano-6-methoxy-7-quinolinyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the quinoline ring system, along with the specific substitutions, makes it a valuable compound for targeted research applications.

Properties

IUPAC Name

(4-chloro-3-cyano-6-methoxyquinolin-7-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N2O4S/c1-21-9-2-7-8(18-5-6(4-17)11(7)13)3-10(9)22-23(19,20)12(14,15)16/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLHPOYUBOWGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.